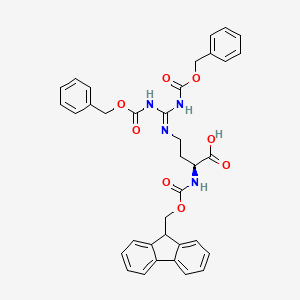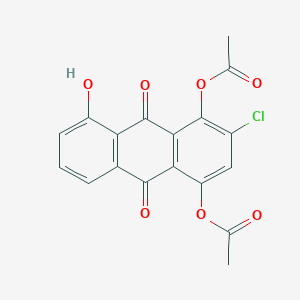
2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a chloro group, hydroxy group, and diacetate groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate typically involves multiple steps:
Starting Material: The synthesis begins with anthraquinone, a well-known aromatic organic compound.
Chlorination: Anthraquinone is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro group at the 2-position.
Hydroxylation: The chlorinated anthraquinone undergoes hydroxylation using a strong base like sodium hydroxide (NaOH) to introduce the hydroxy group at the 8-position.
Acetylation: Finally, the hydroxylated compound is acetylated using acetic anhydride (Ac₂O) in the presence of a catalyst like pyridine to form the diacetate groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the chlorination, hydroxylation, and acetylation steps.
Purification: The product is purified using techniques like recrystallization or column chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to maintain consistency and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of amino or thio-substituted anthraquinone derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing various anthraquinone derivatives. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, anthraquinone derivatives are known for their antimicrobial and anticancer properties. This compound is studied for its potential in developing new antibiotics and anticancer agents.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their roles in treating bacterial infections and certain types of cancer.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants.
作用机制
The mechanism of action of 2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate involves its interaction with cellular components. The chloro and hydroxy groups enable it to form strong hydrogen bonds and interact with enzymes and proteins. This interaction can inhibit the function of certain enzymes, leading to antimicrobial or anticancer effects.
相似化合物的比较
Similar Compounds
2-Chloro-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
8-Hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene: Lacks the diacetate groups, impacting its solubility and reactivity.
Uniqueness
The presence of both chloro and hydroxy groups, along with the diacetate groups, makes 2-Chloro-8-hydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other anthraquinone derivatives.
属性
CAS 编号 |
87712-28-5 |
|---|---|
分子式 |
C18H11ClO7 |
分子量 |
374.7 g/mol |
IUPAC 名称 |
(4-acetyloxy-3-chloro-5-hydroxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C18H11ClO7/c1-7(20)25-12-6-10(19)18(26-8(2)21)15-14(12)16(23)9-4-3-5-11(22)13(9)17(15)24/h3-6,22H,1-2H3 |
InChI 键 |
QVLLJPUIXBLTKQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


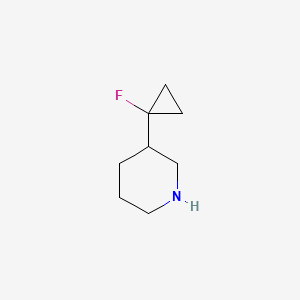
![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
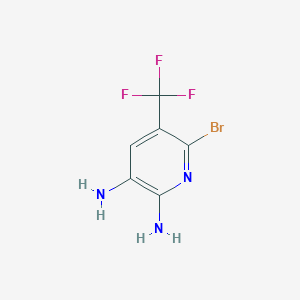

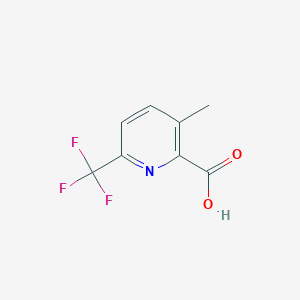
![1,1'-[(7-Nitro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B13139982.png)
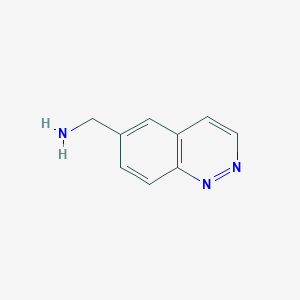
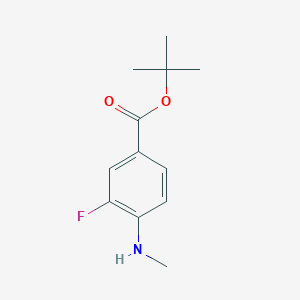
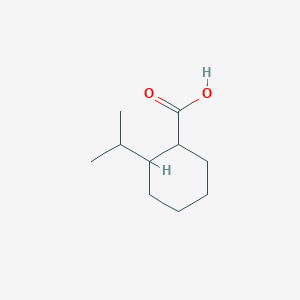
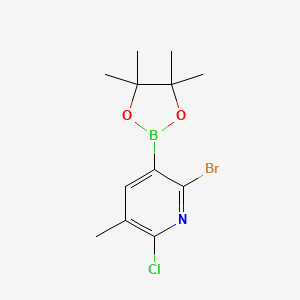

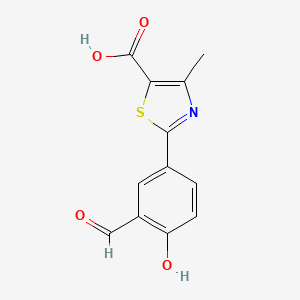
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
